

Determining Dicofol Residues in Tea Leaves: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: **Dicofol**

Cat. No.: **B1670483**

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This document provides comprehensive application notes and detailed protocols for the determination of **Dicofol** residues in tea leaves. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and food safety, focusing on robust and validated analytical techniques.

Introduction

Dicofol is an organochlorine pesticide historically used to control mites on a variety of crops, including tea.[1][2] Due to its persistence and potential health risks, regulatory bodies have established maximum residue limits (MRLs) for **Dicofol** in food products. For instance, the MRL for **Dicofol** in tea is set at 0.2 mg/kg according to Chinese GB 2763-2021 standards.[3][4] The complex matrix of tea, rich in pigments, polyphenols, and other organic compounds, presents a significant analytical challenge, necessitating effective extraction and cleanup procedures to ensure accurate quantification of pesticide residues.[5]

This application note details two primary methodologies for the determination of **Dicofol** in tea leaves: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a conventional solvent extraction method with column cleanup followed by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described methods, providing key metrics for validation and comparison.

Table 1: Performance of Modified QuEChERS with GC-MS/MS for **Dicofol** in Herbal Tea[6]

Parameter	Value
Limit of Detection (LOD)	5 µg/kg
Limit of Quantification (LOQ)	10 µg/kg
Linearity Range	10-200 µg/kg
Correlation Coefficient (r^2)	≥ 0.99
Fortification Levels for Recovery	10, 25, 50 µg/kg

Table 2: Performance of Surface-Enhanced Raman Spectroscopy (SERS) for **Dicofol** in Tea[4]
[7]

Parameter	Value
Limit of Detection (LOD)	0.32 ng/kg

Experimental Protocols

Modified QuEChERS Method with GC-MS/MS Analysis

This protocol is based on a validated method for the determination of **Dicofol** and other pesticides in herbal tea.[6]

3.1.1. Sample Preparation and Extraction

- Weigh 2 grams of homogenized dried tea sample into a 50 mL centrifuge tube.
- Add 10 mL of reagent water to rehydrate the tea matrix and let it soak for 30 minutes.
- Add 10 mL of acetonitrile to the tube.

- Add the contents of a DisQuE pouch for CEN QuEChERS (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge the sample at \geq 4000 RPM for 5 minutes.
- The upper acetonitrile layer is the extract.

3.1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer 1 mL of the acetonitrile extract into a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg PSA (primary-secondary amine), and 25 mg C18.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at a high speed (e.g., 12,000 RPM) for 4 minutes.
- The supernatant is the cleaned extract ready for GC-MS/MS analysis.

3.1.3. GC-MS/MS Instrumental Analysis

- Gas Chromatograph (GC) Conditions:
 - Injector Temperature: 250 °C[6]
 - Injection Volume: 1 μ L[6]
 - Carrier Gas: Helium at a constant flow of 1 mL/min[6]
 - Oven Temperature Program: Start at 70 °C for 1 min, ramp at 20 °C/min to 150 °C and hold for 2 min, then ramp at 5 °C/min to 250 °C and hold for 10 min, finally ramp at 10 °C/min to 300 °C.[6]
- Mass Spectrometer (MS) Conditions:
 - Ion Source Temperature: 230 °C[6]
 - Analysis Mode: Multiple Reaction Monitoring (MRM)

- Note: **Dicofol** may be analyzed as its degradation product, dichlorobenzophenone (DCBP).[6]

Solvent Extraction with Column Cleanup and GC-ECD Analysis

This protocol is a conventional method for the analysis of organochlorine pesticides in tea.[1][8]

3.2.1. Sample Preparation and Extraction

- Weigh a representative sample of tea and prehydrate with water for at least 30 minutes.[1]
- Extract the prehydrated tea sample with acetone.[1][8]
- Evaporate the acetone extract and dissolve the residue in water.[1][8]
- Perform a liquid-liquid partition by re-extracting into n-hexane.[1][8]

3.2.2. Adsorption Column Chromatography Cleanup

- Prepare a chromatography column with neutral alumina (activity grade V).[1][8]
- Apply the concentrated n-hexane extract to the top of the column.
- Elute the column with a mixture of hexane and acetone.[1][8]
- Collect the eluate containing the **Dicofol** residues.
- Concentrate the cleaned extract to a suitable volume for GC analysis.

3.2.3. GC-ECD Instrumental Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: DB-5, 30 m length, 0.53 mm i.d., 0.5 μ m film thickness.[1]
 - Detector: Electron Capture Detector (ECD).[1][8]

- Note: Optimize injector and detector temperatures, and oven temperature program for the specific instrument.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.



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Caption: Workflow for **Dicofol** analysis in tea using the modified QuEChERS method.



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Caption: Workflow for **Dicofol** analysis in tea using solvent extraction and column cleanup.

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